2-Amino-4-(4-methoxy-phenyl)-7,7-dimethyl-3-nitro-4,6,7,8-tetrahydro-chromen-5-one
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Overview
Description
2-AMINO-4-(4-METHOXYPHENYL)-7,7-DIMETHYL-3-NITRO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-5-ONE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-(4-METHOXYPHENYL)-7,7-DIMETHYL-3-NITRO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-5-ONE typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques .
Chemical Reactions Analysis
Types of Reactions
2-AMINO-4-(4-METHOXYPHENYL)-7,7-DIMETHYL-3-NITRO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-5-ONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4), as well as oxidizing agents like potassium permanganate (KMnO4). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-AMINO-4-(4-METHOXYPHENYL)-7,7-DIMETHYL-3-NITRO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-5-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and functional groups.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-AMINO-4-(4-METHOXYPHENYL)-7,7-DIMETHYL-3-NITRO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-5-ONE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. This can result in a range of biological effects, depending on the context and concentration of the compound .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methoxyphenol: Shares the amino and methoxy functional groups but lacks the chromene and nitro groups.
2-Methoxy-5-(phenylamino)methylphenol: Similar in structure but with different substituents on the aromatic ring
Uniqueness
The uniqueness of 2-AMINO-4-(4-METHOXYPHENYL)-7,7-DIMETHYL-3-NITRO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-5-ONE lies in its combination of functional groups, which confer specific chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C18H20N2O5 |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
2-amino-4-(4-methoxyphenyl)-7,7-dimethyl-3-nitro-6,8-dihydro-4H-chromen-5-one |
InChI |
InChI=1S/C18H20N2O5/c1-18(2)8-12(21)15-13(9-18)25-17(19)16(20(22)23)14(15)10-4-6-11(24-3)7-5-10/h4-7,14H,8-9,19H2,1-3H3 |
InChI Key |
AYYDFUBBFZIMMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C(=C(O2)N)[N+](=O)[O-])C3=CC=C(C=C3)OC)C(=O)C1)C |
Origin of Product |
United States |
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